ACE Inhibitory Potency: Ganoderic Acid N vs. Analogs (Ganoderic Acids H & C1)
In a direct head-to-head comparison of ACE inhibitory activity in cell-free assays, Ganoderic Acid N demonstrates distinct potency that is quantifiably different from other ganoderic acid analogs. Its activity is weaker than the most potent analog (Ganoderic Acid H) but stronger than the least potent one (Ganoderic Acid C1), confirming that ACE inhibition is a variable and structure-dependent property within this class.
| Evidence Dimension | Angiotensin-converting enzyme (ACE) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.941 mM (941 µM) |
| Comparator Or Baseline | Ganoderic Acid H: IC50 = 26 µM; Ganoderic Acid C1: IC50 = 745 µM |
| Quantified Difference | 36.2-fold less potent than Ganoderic Acid H; 1.26-fold more potent than Ganoderic Acid C1 |
| Conditions | Cell-free assay system |
Why This Matters
This quantitative difference in potency against a specific therapeutic target (ACE) is critical for researchers selecting the appropriate ganoderic acid for cardiovascular drug discovery or mechanistic studies.
